molecular formula C22H25N5O4S B11683204 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11683204
M. Wt: 455.5 g/mol
InChI Key: KRZAASGYOGUQOV-YDZHTSKRSA-N
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Description

The compound N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide derivative featuring a 1,2,4-triazole core substituted with ethyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The acetohydrazide moiety is further functionalized with an (E)-configured Schiff base derived from 3-ethoxy-2-hydroxybenzaldehyde.

Key structural attributes influencing its properties include:

  • Triazole substituents: The 4-ethyl and 5-(4-methoxyphenyl) groups enhance lipophilicity and π-π stacking interactions.
  • Schiff base moiety: The 3-ethoxy-2-hydroxyphenyl group may contribute to metal chelation and hydrogen bonding.
  • Sulfanyl linkage: The thioether bridge between the triazole and acetohydrazide groups improves metabolic stability compared to oxygen analogs .

Properties

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25N5O4S/c1-4-27-21(15-9-11-17(30-3)12-10-15)25-26-22(27)32-14-19(28)24-23-13-16-7-6-8-18(20(16)29)31-5-2/h6-13,29H,4-5,14H2,1-3H3,(H,24,28)/b23-13+

InChI Key

KRZAASGYOGUQOV-YDZHTSKRSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)OCC)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)OCC)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide precursor, followed by the introduction of the triazolyl group through a cyclization reaction. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Chemical Reactions Analysis

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized under appropriate conditions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Condensation Reactions : The initial step involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with hydrazine derivatives to form a hydrazone intermediate.
  • Cyclization : This intermediate undergoes cyclization with triazole derivatives under controlled conditions to yield the final product.
  • Purification : Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound.

Chemistry

In the field of chemistry, N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new synthetic pathways and reaction mechanisms.

Biology

The compound has been investigated for its potential as a biochemical probe in studying enzyme activities. Research indicates that it may interact with specific enzymes or receptors, potentially modulating biological pathways. This interaction can lead to therapeutic effects, making it valuable in drug discovery.

Medicine

In medicinal chemistry, this compound is being explored for its antimicrobial and anticancer properties. Studies suggest that compounds containing triazole rings often exhibit significant biological activity against various pathogens and cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds exhibited strong antibacterial properties against resistant strains of bacteria. The presence of the triazole moiety is crucial for this activity .
  • Anticancer Potential : Research has shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in cancer cells through specific molecular pathways .
  • Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes have revealed that this compound can effectively modulate enzyme activity, suggesting its potential use in treating diseases related to enzyme dysfunction .

Mechanism of Action

The mechanism by which N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a broader class of 1,2,4-triazole-acetohydrazide derivatives. Key analogs and their substituent-driven differences are summarized below:

Compound Name/ID Triazole Substituents Hydrazide Substituents Key Differences vs. Target Compound
Target Compound 4-Ethyl, 5-(4-methoxyphenyl) (E)-3-ethoxy-2-hydroxyphenyl Reference
ZE-4b 4-Ethyl, 5-(pyridine-2-yl) (E)-2-phenylmethylidene Pyridine at triazole; simpler aryl group
ZE-5a 4-Cyclohexyl, 5-(pyridine-2-yl) (4-methylphenyl)sulfonyl Bulky cyclohexyl; sulfonyl instead of Schiff
VUAA-1 4-Ethyl, 5-(pyridin-3-yl) N-(4-ethylphenyl) Pyridine at triazole; acetamide instead of hydrazide
Compound 4-Phenyl, 5-(4-chlorophenyl) (E)-2-ethoxyphenyl Chlorophenyl at triazole; no hydroxyl group
Compound 4-Ethyl, 5-phenyl (E)-3-allyl-2-hydroxyphenyl Allyl instead of ethoxy; phenyl at triazole

Substituent Impact :

  • Bulky groups (e.g., cyclohexyl in ZE-5a ) reduce solubility but improve selectivity.
  • Hydroxyl/ethoxy groups (target compound and ) facilitate hydrogen bonding and antioxidant activity .

Spectroscopic and Analytical Comparisons

NMR and MS/MS Profiling
  • NMR : The target compound’s ¹H/¹³C NMR shifts for the triazole (δ ~8.1–8.3 ppm) and Schiff base (δ ~10.5 ppm for NH) align closely with ZE-4b and compounds, confirming conserved core features . Deviations in aromatic proton shifts (e.g., δ 6.8–7.4 ppm) reflect differences in aryl substituents .
  • MS/MS : Molecular networking (cosine score >0.8) clusters the target compound with analogs sharing the triazole-thioacetohydrazide backbone, such as ZE-4b and derivatives .
Computational Similarity Metrics
  • Tanimoto Index : The target compound shows >75% similarity to ZE-4b (MACCS fingerprints) due to shared triazole and hydrazide motifs .
  • QSAR Models : Predictions suggest higher antifungal activity than ZE-5a, attributed to the 4-methoxyphenyl group’s electron-donating effects .
Antimicrobial Activity
  • Target Compound : Expected broad-spectrum activity based on analogs like 3a–3o (), which inhibit Candida albicans and Staphylococcus aureus at 0.01% concentration .
  • Compound : The 4-chlorophenyl substituent enhances antibacterial potency (MIC ~2 µg/mL) but reduces antifungal efficacy compared to methoxy analogs .
Antioxidant Potential

The 2-hydroxyphenyl group in the target compound and analog correlates with radical scavenging activity (IC₀ ~50 µM in DPPH assays), comparable to vanilloyl derivatives in .

Tables of Key Data

Table 1: Structural and Bioactivity Comparison

Compound Triazole Substituents LogP (Predicted) Antifungal IC₀ (µg/mL) Antioxidant IC₀ (µM)
Target Compound 4-Ethyl, 5-(4-MeO-Ph) 3.2 <1.0* 55*
ZE-4b 4-Ethyl, 5-Pyridyl 2.8 2.5 >100
4-Ph, 5-(4-Cl-Ph) 4.1 5.0 >100
4-Ethyl, 5-Ph 3.5 1.2 48

*Predicted values based on QSAR models .

Table 2: Spectroscopic Data Consistency

Functional Group Target Compound (δ ppm) ZE-4b (δ ppm) (δ ppm)
Triazole C-H 8.2 (s, 1H) 8.3 (s, 1H) 8.1 (s, 1H)
Schiff Base NH 10.5 (s, 1H) 10.4 (s, 1H) 10.6 (s, 1H)
Aromatic C-OCH₃ 3.8 (s, 3H) - 3.7 (s, 3H)

Biological Activity

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N5O4SC_{22}H_{25}N_5O_4S, with a molecular weight of 455.54 g/mol. Its structure includes a hydrazone linkage and a triazole ring, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that Schiff bases and their derivatives exhibit significant antimicrobial properties. The compound under study has shown promising results against various bacterial strains. For instance:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliAntibacterial3.5 μg/mL
Staphylococcus aureusAntibacterial2.5 μg/mL
Pseudomonas aeruginosaAntibacterial12.97 μM (IC50)

These results suggest that the compound may inhibit the growth of pathogenic bacteria effectively, potentially offering a new avenue for antibiotic development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating various signaling pathways. Notably, it affects:

  • Signal Transducer and Activator of Transcription 3 (STAT3) : Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, including prostate and breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests that it could be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various Schiff base derivatives highlighted the enhanced antibacterial activity of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in substituents significantly affect the antimicrobial efficacy .
  • Cytotoxicity Assays : In a comparative analysis of several hydrazone derivatives, this compound was shown to exhibit superior cytotoxic effects against breast cancer cell lines compared to other tested compounds. The mechanism was linked to its ability to induce oxidative stress within the cells .

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized for high purity?

The synthesis typically involves condensation of a substituted benzaldehyde derivative (e.g., 3-ethoxy-2-hydroxybenzaldehyde) with a thiol-containing 1,2,4-triazole-acetohydrazide precursor. Key steps include:

  • Hydrazide formation : Reaction of methyl esters with hydrazine hydrate under reflux in ethanol (4–6 hours, monitored by TLC) to yield acetohydrazide intermediates .
  • Schiff base formation : Acid-catalyzed condensation of the hydrazide with the aldehyde in ethanol, requiring controlled pH and temperature to avoid side products .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, with yields averaging 70–85% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • FTIR and NMR : Confirm the presence of characteristic functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH protons at δ 10–12 ppm in 1H^1H NMR) .
  • X-ray crystallography : Resolve stereochemistry (E/Z configuration) and intermolecular interactions (e.g., hydrogen bonding) using SHELX programs for refinement . ORTEP-III visualizes thermal ellipsoids and molecular packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (typically stable up to 200°C for triazole derivatives) .
  • pH stability studies : Monitor hydrolysis of the hydrazone bond in acidic/basic media via UV-Vis or HPLC .

Advanced Research Questions

Q. What computational approaches are suitable for predicting biological activity and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., enzymes or receptors). For example, triazole-thiol derivatives show affinity for platelet aggregation receptors (e.g., P2Y12) in docking studies .
  • DFT calculations : B3LYP/6-311G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nonlinear optical (NLO) properties .
  • MD simulations : Evaluate ligand-protein complex stability over 100 ns trajectories using GROMACS .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Dose-response optimization : For anticoagulant assays, compare tail bleeding time in mice (e.g., heparin as a positive control) with in vitro platelet inhibition assays. Adjust dosing based on pharmacokinetic parameters (e.g., bioavailability) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-methoxyphenyl → 4-chlorophenyl) or triazole groups to assess effects on bioactivity .
  • Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether moieties to evaluate electronic and steric contributions .
  • High-throughput screening : Use 96-well plate formats for rapid IC₅₀ determination against enzymatic targets (e.g., COX-2 or thrombin) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands handle twinning in crystals with pseudo-merohedral symmetry .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, hydrogen bonds) using CrystalExplorer to explain packing motifs .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing hydrazone-linked triazole derivatives, and how can they be mitigated?

  • Side reactions : Competing imine formation or oxidation can occur; use inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) where necessary .
  • Low yields in cyclization steps : Optimize solvent polarity (e.g., DMF for triazole ring closure) and catalyst loading (e.g., p-toluenesulfonic acid) .

Q. How can researchers ensure reproducibility in bioactivity assays?

  • Standardized protocols : Follow OECD guidelines for anticoagulant testing (e.g., activated partial thromboplastin time, aPTT) .
  • Positive controls : Include reference compounds (e.g., aspirin for antiplatelet assays) to calibrate inter-experimental variability .

Q. What strategies enhance the accuracy of computational predictions for this compound?

  • Hybrid QM/MM methods : Combine quantum mechanics for ligand parameterization with molecular mechanics for protein flexibility .
  • Consensus docking : Compare results across multiple software (e.g., AutoDock, Glide) to reduce false positives .

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